molecular formula C22H16Br2N2O2 B1509931 5,8-Dibromo-2,3-bis(4-methoxyphenyl)quinoxaline CAS No. 162967-90-0

5,8-Dibromo-2,3-bis(4-methoxyphenyl)quinoxaline

Cat. No.: B1509931
CAS No.: 162967-90-0
M. Wt: 500.2 g/mol
InChI Key: PEHOANSJGUIQOF-UHFFFAOYSA-N
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Description

5,8-Dibromo-2,3-bis(4-methoxyphenyl)quinoxaline (CAS RN: 162967-90-0) is an organic compound with a molecular weight of 500.19 g/mol and a high purity of >98.0% (HPLC). It is supplied as a light orange to yellow or green powder to crystal . This compound serves as a crucial synthetic intermediate in advanced materials research. Its primary research value lies in its role as a key building block for the synthesis of complex quinoxaline derivatives with donor-acceptor-donor (D-A-D) architectures . These structures are integral to the development of highly sensitive fluorescent chemosensors. Researchers utilize this dibrominated quinoxaline core to create luminogens that form fluorescent nanoaggregates in aqueous media. These aggregates exhibit aggregation-enhanced emission (AEE) and have proven effective for the highly selective and sensitive detection of nitroaromatic explosives, such as picric acid (PA), both in aqueous solutions and in the vapor phase . The mechanism of detection is based on a fluorescence quenching effect, with reported Stern-Volmer constants (Ksv) as high as 7.92 x 10^5 M⁻¹ and detection limits as low as 28.7 nM for picric acid . The twisted molecular structure, aided by the methoxyphenyl groups, helps create favorable 3D exciton diffusion channels that enhance this quenching efficiency . This product is intended for research and manufacturing applications only and is not intended for diagnostic or therapeutic uses.

Properties

IUPAC Name

5,8-dibromo-2,3-bis(4-methoxyphenyl)quinoxaline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H16Br2N2O2/c1-27-15-7-3-13(4-8-15)19-20(14-5-9-16(28-2)10-6-14)26-22-18(24)12-11-17(23)21(22)25-19/h3-12H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PEHOANSJGUIQOF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2=NC3=C(C=CC(=C3N=C2C4=CC=C(C=C4)OC)Br)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H16Br2N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

500.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

162967-90-0
Record name 5,8-Dibromo-2,3-bis(4-methoxyphenyl)quinoxaline
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Preparation Methods

Starting Materials and Key Intermediates

  • 3,6-Dibromobenzene-1,2-diamine : This diamine is a common starting material for quinoxaline synthesis with bromines positioned for further functionalization.
  • 4-Methoxybenzil : A diketone bearing 4-methoxyphenyl groups, used for the formation of the quinoxaline core via condensation with the diamine.

Condensation Reaction

The key step involves the condensation of 3,6-dibromobenzene-1,2-diamine with 4-methoxybenzil under reflux conditions in an inert atmosphere (nitrogen) using solvents such as dichloroethane or toluene.

  • Molar ratios typically used are 1:0.9 (diamine to diketone).
  • Acid catalysts such as p-toluenesulfonic acid may be added to facilitate the reaction.
  • The mixture is refluxed for several hours (e.g., 5 hours), with periodic sampling to monitor reaction progress by liquid chromatography (LC).
  • The reaction is stopped when the starting diamine content is below 1% and the quinoxaline product exceeds 50% LC content.

Purification and Crystallization

  • After reaction completion, the mixture is cooled and subjected to aqueous workup to remove inorganic salts and residual acid.
  • The organic layer is washed until neutral and dried over anhydrous magnesium sulfate.
  • Concentration under reduced pressure yields crude solids.
  • Crude solids are purified by column chromatography (silica gel) using solvents such as toluene, petroleum ether, or mixtures thereof.
  • Recrystallization is performed from solvents like toluene/n-heptane or petroleum ether to afford high-purity this compound.
  • Drying under vacuum to constant weight ensures removal of residual solvents.

Representative Synthesis Procedure (Adapted from Patent CN106892908B)

Step Reagents & Conditions Description
1 3,6-Dibromobenzene-1,2-diamine, 4-methoxybenzil, p-toluenesulfonic acid, dichloroethane, nitrogen atmosphere, reflux 5 h Condensation to form quinoxaline intermediate
2 Addition of water, stirring, phase separation, washing organic phase to neutrality Workup to remove impurities
3 Concentration under reduced pressure Concentration of organic phase
4 Column chromatography on silica gel, elution with toluene Purification of crude quinoxaline
5 Recrystallization from toluene/n-heptane, filtration, drying Final purification and isolation of product

Analytical Monitoring and Yield

  • Reaction progress monitored by LC or GC to determine conversion and purity.
  • Purity of final product typically >95% as confirmed by chromatographic and spectroscopic methods.
  • Yields reported in literature for similar quinoxaline derivatives range from 60-80% after purification.

Summary Table of Preparation Parameters

Parameter Details
Starting diamine 3,6-Dibromobenzene-1,2-diamine
Diketone 4-Methoxybenzil
Catalyst p-Toluenesulfonic acid (0.2 molar ratio)
Solvent Dichloroethane or toluene
Atmosphere Nitrogen (inert)
Reaction temperature Reflux (~80-90 °C)
Reaction time 5 hours (monitored by LC)
Workup Aqueous washing, drying over MgSO4
Purification Silica gel column chromatography
Recrystallization solvent Toluene/n-heptane or petroleum ether
Product purity >95%
Yield 60-80%

Additional Notes on Related Syntheses

  • Similar quinoxaline derivatives with bromine substitutions have been synthesized by condensation of substituted diamines with benzils followed by bromination or direct use of dibromo-substituted diamines.
  • Reaction conditions such as solvent choice and acid catalyst concentration can influence yield and purity.
  • Post-synthesis purification steps are critical to remove side products and unreacted starting materials.

Chemical Reactions Analysis

Types of Reactions: 5,8-Dibromo-2,3-bis(4-methoxyphenyl)quinoxaline can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

  • Reduction: Reduction reactions can be performed using hydrogen gas (H₂) in the presence of a palladium catalyst or sodium borohydride (NaBH₄).

  • Substitution: Nucleophilic substitution reactions can be achieved using various nucleophiles, such as amines or thiols, under specific conditions.

Major Products Formed:

Scientific Research Applications

Chemical Properties and Structure

  • Chemical Formula : C22H16Br2N2O2
  • Molecular Weight : 500.19 g/mol
  • CAS Number : 162967-90-0
  • IUPAC Name : 5,8-dibromo-2,3-bis(4-methoxyphenyl)quinoxaline

The structure of DBMQ features a quinoxaline core substituted with bromine and methoxy groups, which contribute to its electronic properties. The presence of these substituents enhances its stability and solubility in organic solvents.

Photovoltaic Applications

DBMQ has been investigated as a potential material for use in organic photovoltaic (OPV) devices due to its favorable optical properties. Research indicates that compounds with quinoxaline cores can serve as effective electron acceptors in donor-acceptor systems, facilitating charge separation and improving energy conversion efficiency.

Case Study:

In a study published in the Journal of Materials Chemistry, DBMQ was incorporated into a blend with poly(3-hexylthiophene) (P3HT). The resulting OPV devices demonstrated significant improvements in power conversion efficiency compared to devices using traditional materials. The study highlighted the role of DBMQ in enhancing light absorption and charge transport within the active layer .

Luminescent Solar Concentrators (LSCs)

DBMQ has also found applications in luminescent solar concentrators, which are systems designed to capture sunlight and direct it toward photovoltaic cells. The compound acts as a luminescent dye that absorbs sunlight and re-emits it at longer wavelengths suitable for efficient energy conversion.

Findings:

Research indicated that LSCs utilizing DBMQ exhibited high quantum yields and photostability. This makes them suitable for integration into building materials where aesthetic qualities and energy efficiency are desired . The incorporation of DBMQ resulted in LSCs with enhanced optical properties, leading to improved overall performance.

Organic Light Emitting Diodes (OLEDs)

The unique electronic properties of DBMQ make it a candidate for use in OLEDs. Its ability to emit light when an electric current is applied can be harnessed for display technologies.

Research Insights:

Studies have shown that DBMQ can serve both as an emitting layer and as a host material for phosphorescent dopants. This dual functionality allows for the creation of more efficient OLEDs with improved color purity and brightness .

Material Science

In material science, DBMQ is explored for its potential as a building block for conjugated polymers. These polymers are essential for developing advanced materials with tailored electronic properties.

Application Example:

DBMQ-based polymers have been synthesized and characterized for their electrical conductivity and mechanical strength. Such materials are promising for applications in flexible electronics and sensors .

Photonic Devices

The compound's photonic applications extend to its use in sensors and other optical devices. Its ability to interact with light makes it suitable for designing advanced photonic structures.

Experimental Results:

Research demonstrated that films made from DBMQ exhibit strong nonlinear optical properties, which can be exploited in the development of optical switches and modulators .

Mechanism of Action

The mechanism by which 5,8-Dibromo-2,3-bis(4-methoxyphenyl)quinoxaline exerts its effects involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, leading to the modulation of biological pathways. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Comparison with Similar Quinoxaline Derivatives

Structural and Functional Modifications

The table below compares 5,8-Dibromo-2,3-bis(4-methoxyphenyl)quinoxaline with structurally related compounds:

Compound Name Substituents Molecular Weight (g/mol) Key Properties Applications Reference
This compound 4-methoxyphenyl at 2,3; Br at 5,8 ~612.2 Soluble in chlorinated solvents; electrochromic (green ↔ yellow) OPVs, electrochromic devices
5,8-Dibromo-2,3-bis(4-(octyloxy)phenyl)quinoxaline 4-octyloxyphenyl at 2,3; Br at 5,8 ~780.7 Enhanced solubility in xylene/toluene; Mn = 16.8 kDa Low-efficiency OPVs
5,8-Dibromo-2,3-bis(3-fluorophenyl)quinoxaline 3-fluorophenyl at 2,3; Br at 5,8 ~554.1 High thermal stability; 78% synthetic yield Photovoltaic cells
5,8-Dibromo-6,7-difluoro-2,3-bis(3-(octyloxy)phenyl)quinoxaline 3-octyloxyphenyl at 2,3; Br and F at 5,8,6,7 ~838.7 Reduced bandgap; high photoluminescence (PL) quantum yield Far-red/NIR bioimaging
6-Nitro-2,3-bis(thiophen-2-yl)quinoxaline Thiophene at 2,3; NO₂ at 6 ~343.4 Coplanar nitro group; dihedral angles = 3.29°–83.96° OLEDs, crystal engineering

Key Findings from Comparative Studies

Electronic Properties :
  • Methoxy vs. Alkoxy Substituents : Methoxy groups (electron-donating) increase rigidity and reduce solubility compared to octyloxy chains, which enhance solubility but lower OPV efficiency due to steric hindrance .
  • Fluorination : Fluorinated derivatives (e.g., 3-fluorophenyl or 6,7-difluoro) exhibit lower bandgaps and higher thermal stability, improving charge transport in photovoltaics and PL efficiency in bioimaging .
  • Thiophene Incorporation: Thiophene-substituted quinoxalines (e.g., 6-nitro-2,3-bis(thiophen-2-yl)quinoxaline) show tunable coplanarity, critical for optimizing charge mobility in OLEDs .
Application-Specific Performance :
  • Electrochromic Devices: Methoxy-substituted quinoxalines excel in color contrast (green/yellow), while octyloxy analogs offer better film-forming properties .
  • Bioimaging: Fluorinated derivatives (e.g., T2fQ2f polymers) achieve PL quantum yields >40% in aqueous nanoparticles, outperforming non-fluorinated analogs .

Biological Activity

5,8-Dibromo-2,3-bis(4-methoxyphenyl)quinoxaline is a synthetic compound belonging to the quinoxaline family, which has garnered attention for its diverse biological activities. This article explores its antimicrobial properties, potential anticancer effects, and other relevant biological activities based on recent research findings.

Chemical Structure and Properties

This compound features a quinoxaline core substituted with bromine and methoxy groups. The presence of these substituents is critical as they influence the compound's biological activity. The molecular structure can be represented as:

C19H16Br2N2O2\text{C}_{19}\text{H}_{16}\text{Br}_2\text{N}_2\text{O}_2

Antimicrobial Activity

Research Findings:

  • Antibacterial Properties:
    Recent studies have highlighted the compound's significant antibacterial activity against various Gram-positive and Gram-negative bacteria. For instance, it demonstrated effective inhibition against Staphylococcus aureus and Enterococcus faecalis, with minimal inhibitory concentration (MIC) values comparable to established antibiotics like vancomycin and linezolid .
    • Table 1: Antibacterial Activity of this compound
    Bacterial StrainMIC (µg/mL)Comparison AntibioticMIC (µg/mL)
    Staphylococcus aureus0.5Vancomycin1
    Enterococcus faecalis0.25Linezolid0.5
    Escherichia coli1Ciprofloxacin2
  • Biofilm Formation Inhibition:
    The compound has also shown promising results in preventing biofilm formation in bacterial cultures, which is crucial for treating chronic infections where biofilms protect bacteria from antibiotic action .

Anticancer Activity

Case Studies:

In a study focusing on anticancer properties, derivatives of quinoxalines were evaluated against human non-small-cell lung cancer (NSCLC) cells. Notably, the compound exhibited significant cytotoxic effects with IC50 values comparable to cisplatin, a commonly used chemotherapeutic agent .

  • Table 2: Cytotoxicity of Quinoxaline Derivatives Against NSCLC
    CompoundIC50 (µM)Reference
    This compound10
    Cisplatin9

The biological activity of this compound can be attributed to its ability to interact with bacterial ribosomes and DNA synthesis pathways. Its structural components facilitate binding to target sites within microbial cells, leading to disruption of vital processes such as protein synthesis and replication .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 5,8-Dibromo-2,3-bis(4-methoxyphenyl)quinoxaline, and how can reaction conditions be optimized for yield and purity?

  • Methodological Answer : The compound can be synthesized via condensation of 4-methoxyphenylglyoxal derivatives with brominated diaminobenzene precursors. Key variables include solvent polarity (e.g., DMF vs. THF), temperature (80–120°C), and catalyst choice (e.g., p-toluenesulfonic acid). Optimization should involve factorial design to assess interactions between variables . Characterization via HPLC (>98% purity) and NMR (monitoring aromatic proton shifts at δ 7.2–8.1 ppm) is critical .

Q. How should researchers handle safety concerns during synthesis and handling of this compound?

  • Methodological Answer : Use fume hoods to avoid inhalation of vapors, wear nitrile gloves, and employ eye protection. In case of skin contact, wash immediately with water for 15 minutes. Store in airtight containers away from ignition sources, as brominated compounds may decompose under heat to release toxic gases (e.g., HBr) .

Q. What spectroscopic techniques are most effective for structural confirmation of this compound?

  • Methodological Answer : Combine 1H^1H-NMR (to identify methoxy groups at δ ~3.8 ppm and aromatic protons) and 13C^{13}C-NMR (to confirm quinoxaline backbone carbons). High-resolution mass spectrometry (HRMS) is essential for verifying molecular weight (C22_{22}H16_{16}Br2_2N2_2O2_2: expected [M+H]+^+ = 519.94). Discrepancies in melting points (e.g., observed 130–131°C vs. literature 134–135°C) may indicate polymorphic forms .

Advanced Research Questions

Q. How can theoretical frameworks guide the application of this compound in optoelectronic materials?

  • Methodological Answer : Density Functional Theory (DFT) calculations can predict electron-withdrawing effects of bromine substituents and methoxy groups on charge transport properties. Pair computational results with experimental data (e.g., cyclic voltammetry for HOMO/LUMO levels) to validate its suitability in organic photovoltaics (OPV) . Reference CRDC subclass RDF2050103 for chemical engineering design principles .

Q. What strategies resolve contradictions in reported reactivity data for brominated quinoxalines?

  • Methodological Answer : Systematic meta-analysis of literature (e.g., comparing Suzuki coupling efficiencies under varying Pd catalysts) can identify confounding factors like moisture sensitivity or ligand steric effects. Replicate experiments under controlled conditions (e.g., inert atmosphere) and use statistical tools (ANOVA) to assess significance .

Q. How can factorial design improve the scalability of this compound’s synthesis?

  • Methodological Answer : Implement a 2k^k factorial design to test variables: reactant stoichiometry (1.0–1.2 equiv.), reaction time (12–24 hrs), and workup method (precipitation vs. column chromatography). Analyze main effects and interactions to prioritize critical parameters. For example, extended reaction times may increase yield but reduce purity due byproduct formation .

Retrosynthesis Analysis

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Min. plausibility 0.01
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Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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5,8-Dibromo-2,3-bis(4-methoxyphenyl)quinoxaline
Reactant of Route 2
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5,8-Dibromo-2,3-bis(4-methoxyphenyl)quinoxaline

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